2-Methyl-2-norbornanemethylamine
Overview
Description
2-Methyl-2-norbornanemethylamine is a chemical compound with the molecular formula C9H17N . It contains a total of 28 bonds, including 11 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 six-membered ring, and 1 primary aliphatic amine .
Molecular Structure Analysis
The molecule contains a total of 27 atoms, including 17 Hydrogen atoms, 9 Carbon atoms, and 1 Nitrogen atom . It has 28 bonds in total, including 11 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 six-membered ring, and 1 primary aliphatic amine .Scientific Research Applications
Nuclear Magnetic Resonance Spectroscopy
Roberts et al. (1970) explored the use of nuclear magnetic resonance (NMR) spectroscopy to study norbornyl derivatives, including compounds structurally related to 2-Methyl-2-norbornanemethylamine. Their research provided insights into the chemical shifts and steric interactions within the norbornyl family, highlighting the utility of NMR spectroscopy in understanding the electronic and spatial configuration of these compounds (Roberts et al., 1970).
Synthetic Chemistry
The synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine, a compound closely related to this compound, were described by Kavanagh et al. (2013). This work underscores the relevance of norbornan derivatives in the development of new compounds with potential applications in various fields, including pharmaceutical research (Kavanagh et al., 2013).
Biological Studies
Davis et al. (1981) investigated nonaromatic analogues of phenylethanolamine, including norbornane and norbornene derivatives, for their role as inhibitors of phenylethanolamine N-methyltransferase (PNMT). This study illustrates the potential of norbornan derivatives in elucidating biochemical pathways and mechanisms, particularly in the context of neurotransmitter regulation (Davis et al., 1981).
Plant Physiology Research
Grossmann (1990) highlighted the application of norbornan derivatives, including plant growth retardants, in physiological research. These compounds, due to their specific action on cytochrome P-450 dependent monooxygenases, offer valuable insights into the regulation of terpenoid metabolism and its relation to plant growth and development (Grossmann, 1990).
Polymer Science
Marathe et al. (1995) studied the copolymerization of ethylene with 2-allylnorbornane using Ziegler-Natta catalysts. Their research provides an example of the use of norbornan derivatives in the development of new polymer materials with tailored properties (Marathe et al., 1995).
Properties
IUPAC Name |
(2-methyl-2-bicyclo[2.2.1]heptanyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8H,2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHFRDYBLIBCHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00991348 | |
Record name | 1-(2-Methylbicyclo[2.2.1]heptan-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00991348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7106-00-5 | |
Record name | 2-Norbornanemethylamine, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007106005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Methylbicyclo[2.2.1]heptan-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00991348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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